molecular formula C14H13Cl2NO3 B1358372 Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate CAS No. 278597-28-7

Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

Cat. No.: B1358372
CAS No.: 278597-28-7
M. Wt: 314.2 g/mol
InChI Key: JEZLCCYWLZURAL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as methyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate. This nomenclature follows the standardized International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the isoxazole ring system with its characteristic 1,2-positioning of nitrogen and oxygen atoms within the five-membered ring structure.

The molecular formula is definitively established as C14H13Cl2NO3, representing a complex organic molecule containing fourteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been calculated through computational methods as 314.2 grams per mole according to PubChem computational analysis, while alternative database sources report slight variations such as 314.16 grams per mole.

The structural representation reveals a sophisticated molecular architecture centered around the isoxazole heterocycle. The isoxazole ring serves as the central scaffold, with position 3 bearing a 2,6-dichlorophenyl substituent that contributes significantly to the compound's electronic properties and steric characteristics. The dichlorophenyl group features chlorine atoms positioned at the ortho positions (2 and 6) relative to the point of attachment, creating a symmetrical substitution pattern that influences both the compound's reactivity and physical properties.

Structural Component Position Chemical Description
Isoxazole Ring Core Five-membered heterocycle with N-O adjacency
Dichlorophenyl Group Position 3 Phenyl ring with chlorine at 2,6-positions
Isopropyl Group Position 5 Branched three-carbon alkyl substituent
Methyl Carboxylate Position 4 Ester functional group with methyl alcohol component

The International Union of Pure and Applied Chemistry identifier strings provide additional structural verification through standardized molecular representations. The International Chemical Identifier string is documented as InChI=1S/C14H13Cl2NO3/c1-7(2)13-11(14(18)19-3)12(17-20-13)10-8(15)5-4-6-9(10)16/h4-7H,1-3H3. The corresponding International Chemical Identifier Key, serving as a hashed version for rapid database searching, is recorded as JEZLCCYWLZURAL-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation captures the complete molecular connectivity as CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC. This linear notation system enables unambiguous communication of the molecular structure across various chemical databases and computational platforms.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various nomenclature conventions to accommodate different indexing systems and historical naming practices. The compound appears under multiple alternative designations that reflect different organizational approaches to chemical nomenclature and database structure requirements.

The most prevalent alternative naming convention identifies the compound as 3-(2,6-DICHLORO-PHENYL)-5-ISOPROPYL-ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER. This nomenclature emphasizes the carboxylic acid derivation of the ester functional group and explicitly identifies the isopropyl substituent, providing clarity for researchers familiar with systematic organic chemistry terminology.

Additional database entries utilize variations such as 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(1-methylethyl)-, methyl ester. This naming convention follows the Chemical Abstracts Service indexing approach, which prioritizes the core heterocyclic system and treats substituents as modifications of the parent structure. The term "1-methylethyl" serves as the systematic designation for the isopropyl group, reflecting the International Union of Pure and Applied Chemistry preference for explicit carbon-carbon connectivity description.

European chemical databases, particularly those associated with the European Chemicals Agency registration systems, may employ slight variations in naming conventions to accommodate regulatory requirements and multilingual accessibility. The compound appears in various forms that maintain chemical accuracy while adapting to different database architectures and search algorithms.

Database System Alternative Name Naming Convention
Chemical Abstracts Service 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(1-methylethyl)-, methyl ester Systematic indexing approach
European Systems 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate International Union of Pure and Applied Chemistry compliant
Commercial Databases This compound Simplified commercial designation

The diversity of naming conventions reflects the evolution of chemical nomenclature systems and the need to accommodate different user communities ranging from academic researchers to industrial chemists. Each naming variant maintains chemical accuracy while serving specific database requirements and user preferences.

Chemical Abstracts Service Registry Number Analysis and Cross-Referencing

The Chemical Abstracts Service Registry Number 278597-28-7 serves as the definitive numerical identifier for this compound across global chemical databases and regulatory systems. This unique identifier was assigned following the Chemical Abstracts Service systematic registration process, which ensures that each distinct chemical substance receives a permanent, unambiguous numerical designation regardless of nomenclature variations or structural representation methods.

Properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c1-7(2)13-11(14(18)19-3)12(17-20-13)10-8(15)5-4-6-9(10)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLCCYWLZURAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623258
Record name Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278597-28-7
Record name Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS No. 278597-28-7) is a synthetic compound belonging to the isoxazole class, characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H13Cl2NO3
  • Molecular Weight : 314.16 g/mol
  • CAS Number : 278597-28-7
  • Synonyms : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : Some studies have indicated that this compound may induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes in vitro
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cell lines

Case Studies

  • Anti-inflammatory Effects :
    A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism involving the inhibition of COX enzymes.
  • Antimicrobial Activity :
    In vitro tests revealed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing effectiveness comparable to existing antibiotics.
  • Anticancer Properties :
    A recent investigation into the anticancer potential of this compound involved treating several cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies have shown that at therapeutic doses, this compound exhibits low toxicity in mammalian cells. However, long-term studies are necessary to fully understand its safety profile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate, in anticancer research. For instance, compounds synthesized from isoxazole frameworks have shown promising results against lung cancer cells (A549) when evaluated for anticancer activity. The structural modifications in these compounds can lead to enhanced efficacy compared to traditional chemotherapeutics like doxorubicin .

Neuroprotective Properties
Research indicates that isoxazole derivatives may exhibit neuroprotective effects. Compounds with similar structural motifs have been investigated for their ability to modulate neuroinflammatory pathways and potentially offer therapeutic benefits in neurodegenerative diseases .

Agricultural Chemistry

Insecticidal Activity
this compound has been studied for its insecticidal properties. Isoxazole derivatives have been shown to possess significant insecticidal activity against various pests, making them candidates for developing new agrochemicals . The mechanism of action typically involves disrupting the nervous system of insects, leading to mortality.

Synthesis and Chemical Reactions

Alkylation Agent
The compound serves as an efficient alkylation agent in heterocyclic chemistry. It has been utilized in the synthesis of novel aziridine esters and pyrroloimidazoles. Such reactions are crucial for developing new compounds with desired biological activities.

Crystal Structure Analysis
X-ray crystallography studies involving related isoxazole compounds have provided insights into their molecular configurations and interactions. Understanding these structures helps in designing more effective derivatives with tailored properties for specific applications.

Material Science

Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its use as a building block in polymer synthesis is ongoing, with potential applications in coatings and composites .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against lung cancer (A549 cells)
Neuroprotective effects
Agricultural ChemistryInsecticidal activity
SynthesisAlkylation agent for synthesizing aziridine esters
Crystal structure analysis
Material ScienceIncorporation into polymers for enhanced properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate can be contextualized against analogs with modifications at the isoxazole ring’s 3-, 4-, or 5-positions. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-isopropyl, 4-COOCH₃ C₁₄H₁₃Cl₂NO₃ 314.16 High lipophilicity; intermediate in drug synthesis
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate 5-cyclopropyl, 4-COOCH₃ C₁₄H₁₁Cl₂NO₃ 308.15 Increased ring strain; potential enhanced reactivity
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate 5-methyl, 4-COOCH₃ C₁₂H₉Cl₂NO₃ 286.11 Lower steric bulk; simpler synthesis pathway
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride 5-methyl, 4-COCl C₁₁H₆Cl₃NO₂ 290.53 Reactive acylating agent; unstable under moisture

Key Differences and Implications

Cyclopropyl (Compound from ): Introduces ring strain, which may lower thermal stability but improve electrophilic reactivity for further derivatization . Methyl (Compound from ): Reduces molecular weight and lipophilicity, favoring solubility in polar solvents but limiting bioavailability .

Functional Group at Position 4 :

  • Methyl Ester (Target Compound) : Provides stability under physiological conditions while allowing hydrolysis to carboxylic acid for prodrug strategies .
  • Acid Chloride (Compound from ) : Highly reactive, making it suitable for coupling reactions (e.g., amide bond formation) but requiring anhydrous handling .

Physicochemical Properties :

  • The target compound’s higher molecular weight (314.16 g/mol) compared to methyl (286.11 g/mol) and cyclopropyl (308.15 g/mol) analogs reflects its increased hydrophobicity, aligning with applications requiring prolonged half-life .
  • The cyclopropyl analog’s lower molecular weight and strained geometry may enhance crystallinity, impacting formulation processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via a [3+2] cycloaddition between a nitrile oxide and a dipolarophile, followed by esterification. Key steps include:

Generation of a nitrile oxide intermediate from 2,6-dichlorobenzaldehyde oxime.

Cycloaddition with a β-keto ester derivative (e.g., methyl acetoacetate) to form the isoxazole ring.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Optimization : Monitor reaction progress using HPLC or TLC. Adjust stoichiometry (e.g., 1.2:1 nitrile oxide:dipolarophile) and temperature (70–90°C) to improve yield .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Techniques :

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm substitution patterns (e.g., 2,6-dichlorophenyl protons at δ 7.3–7.5 ppm; isopropyl group at δ 1.2–1.4 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peak at m/z 314.16 (C14 _{14}H13 _{13}Cl2 _2NO3+_3^+).
  • X-ray Crystallography : Resolve crystal packing and dihedral angles for the isoxazole ring .

Advanced Research Questions

Q. What role does this compound play in drug discovery, particularly as a pharmacophore or intermediate?

  • Applications :

  • Antibiotic Derivatives : The methyl ester group is a precursor for β-lactamase-resistant penicillin analogs (e.g., dicloxacillin), where the isoxazole moiety enhances steric hindrance against enzymatic degradation .
  • Enzyme Inhibitors : Structural analogs (e.g., 4-thiazolidinecarboxylic acid derivatives) exhibit activity against bacterial transpeptidases. Substitute the ester group with amides to explore inhibition kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Experimental Design :

Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF3 _3) to assess steric/electronic effects on target binding.

Ester Hydrolysis : Synthesize the free carboxylic acid derivative and compare solubility and membrane permeability.

In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial penicillin-binding proteins (PBPs) .

Q. What are the key challenges in interpreting conflicting spectral or bioactivity data for this compound?

  • Data Contradictions :

  • Spectral Artifacts : Impurities from incomplete esterification (e.g., residual carboxylic acid) may distort NMR signals. Validate purity via elemental analysis (>99% C, H, N).
  • Bioactivity Variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC assays using CLSI guidelines .

Methodological Guidelines

Q. How to assess the stability of this compound under varying storage conditions?

  • Protocol :

Accelerated Degradation : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS (e.g., hydrolysis to carboxylic acid).

Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products. Use amber vials for long-term storage .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

  • Scale-Up Considerations :

  • Catalyst Optimization : Transition from stoichiometric reagents (e.g., chloramine-T) to catalytic systems (e.g., TEMPO/NaClO) for nitrile oxide generation.
  • Continuous Flow Reactors : Improve heat dissipation and reduce side reactions during cycloaddition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

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